Cas no 745783-99-7 ((S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE)

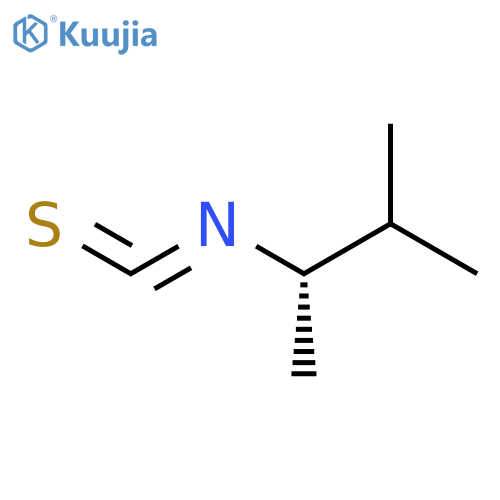

745783-99-7 structure

商品名:(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE 化学的及び物理的性質

名前と識別子

-

- (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE

- DTXSID90426977

- 745783-99-7

- SCHEMBL945811

- BP-12883

- (2S)-2-ISOTHIOCYANATO-3-METHYLBUTANE

- AKOS025295705

- DB-236144

-

- MDL: MFCD05664117

- インチ: InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1

- InChIKey: YAVRRVJBEIYPRH-LURJTMIESA-N

- ほほえんだ: CC(C)[C@H](C)N=C=S

計算された属性

- せいみつぶんしりょう: 129.06100

- どういたいしつりょう: 129.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 0.924

- PSA: 44.45000

- LogP: 2.13370

- かんど: Moisture Sensitive

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE セキュリティ情報

- 危険物輸送番号:UN 2810

- 危険カテゴリコード: 10-20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- 包装グループ:III

- セキュリティ用語:26-36/37/39

- 危険レベル:6.1

- 包装カテゴリ:III

- リスク用語:R10; R20/21/22; R36/37/38

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB55943-250mg |

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE |

745783-99-7 | 97% | 250mg |

$114.00 | 2024-04-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20317-1g |

(S)-(+)-3-Methyl-2-butyl isothiocyanate, 97% |

745783-99-7 | 97% | 1g |

¥1171.00 | 2023-02-26 | |

| A2B Chem LLC | AB55943-1g |

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE |

745783-99-7 | 97% | 1g |

$244.00 | 2024-04-19 |

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

745783-99-7 ((S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE) 関連製品

- 201224-92-2(3-methyl-2-butyl isothiocyanate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量